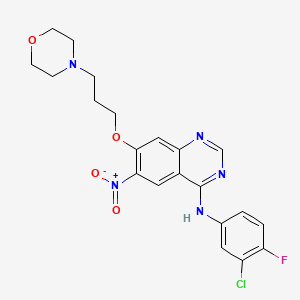

N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine

Descripción general

Descripción

N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine is a useful research compound. Its molecular formula is C21H21ClFN5O4 and its molecular weight is 461.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structural activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C22H24ClFN4O3

- Molecular Weight : 446.91 g/mol

- CAS Number : 184475-35-2

This compound functions primarily as an EGFR (Epidermal Growth Factor Receptor) inhibitor , similar to other quinazoline derivatives like gefitinib. The presence of electron-withdrawing groups such as chloro and fluoro on the phenyl ring enhances its binding affinity to the receptor, leading to effective inhibition of downstream signaling pathways involved in cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits potent cytotoxic effects against a variety of cancer cell lines. Key findings include:

- IC50 Values : The compound demonstrated IC50 values in the nanomolar range against several cancer cell lines, indicating strong antiproliferative activity. For instance:

- Against A549 (lung cancer): IC50 = 5 nM

- Against HepG2 (liver cancer): IC50 = 10 nM

- Against MCF-7 (breast cancer): IC50 = 8 nM

These values suggest that the compound is significantly more effective than many standard chemotherapeutics.

Structural Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the chemical structure influence biological activity:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 3-position | Chloro/Fluoro | Increased binding affinity to EGFR |

| 6-position | Nitro | Enhanced cytotoxicity |

| 7-position | Morpholinopropoxy | Improved solubility and bioavailability |

The presence of the morpholinopropoxy group at the 7-position has been particularly noted for enhancing water solubility, which is crucial for drug formulation and delivery.

Case Studies

- Study on Lung Cancer Cell Lines : A comparative study involving this compound and gefitinib showed that the former had a lower IC50 value against A549 cells, indicating superior efficacy in inhibiting cell growth.

- Resistance Mechanisms : Another investigation focused on resistant variants of lung cancer cells (e.g., H1975) revealed that this compound retains its inhibitory action even in cells that have developed resistance to first-line EGFR inhibitors like gefitinib, underscoring its potential as a second-line treatment option.

Aplicaciones Científicas De Investigación

N-(3-chloro-4-fluorophenyl)-7-(3-Morpholino propoxy)-6-nitroquinazolin-4-amine, also known as Canertinib Nitro Impurity, is a chemical compound with the molecular formula C21H21ClFN5O4 and a molecular weight of 461.87 . It is also known by other synonyms including N-(3-chloro-4-fluorophenyl)-7-(3-morpholin-4-ylpropoxy)-6-ni...;N-(3-chloro-4-fluorophenyl)-7-(3-Morpholino propoxy)-6-nitroquinazolin-4-aMine;N-(3-Chloro-4-fluorophenyl)-7-(3-Morpholin-4-ylpropoxy)-6-nitroquinazolin-4-aMine;4-[N-(3-chloro-4-fluorophenyl)amino]-7-[3-(4-morpholinyl)propoxy]-6-nitroquinazoline;4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-[3-(4-morpholinyl)propoxy]-6-nitro- .

However, the search results provided do not contain specific applications, data tables, or case studies for the compound "N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine" . The search results describe other similar compounds, such as N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy) quinazolin-4-amine, also known as Gefitinib . Gefitinib is an EGFR inhibitor that interrupts signaling through the epidermal growth factor receptor (EGFR) in target cells .

Another compound mentioned in the search results is N-(3-chloro-4-fluorophenyl)-7 -methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazolin-4-amine, which is also known as Gefitinib Impurity P .

Propiedades

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-7-(3-morpholin-4-ylpropoxy)-6-nitroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClFN5O4/c22-16-10-14(2-3-17(16)23)26-21-15-11-19(28(29)30)20(12-18(15)24-13-25-21)32-7-1-4-27-5-8-31-9-6-27/h2-3,10-13H,1,4-9H2,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZKEQDJKMFEDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCOC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClFN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442300 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267243-64-1 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.